molecular formula C18H24N2O3 B1443602 Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate CAS No. 1160247-19-7

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

Cat. No. B1443602
M. Wt: 316.4 g/mol
InChI Key: DZRQAACZBOUAOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate is a chemical compound with the CAS number 1160247-19-7 . It has a molecular formula of C18H24N2O3 .


Chemical Reactions Analysis

The specific chemical reactions involving Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate are not provided in the search results .


Physical And Chemical Properties Analysis

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate has a molecular weight of 316.4 g/mol. Additional physical and chemical properties are not provided in the search results .

Scientific Research Applications

Synthesis Techniques and Heterocycle Formation

  • Microwave-Assisted Solid-Phase Synthesis : The synthesis of diazaspirocycles, including Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, has been achieved through microwave-assisted solid-phase synthesis. This method utilizes direct annulation of primary amines with resin-bound bismesylates, highlighting the efficiency of microwave-assisted techniques in synthesizing complex heterocycles (Macleod et al., 2006).

  • Ring-Closing Metathesis (RCM) : The synthesis of diazaspiro[5.6]dodecane ring systems, a category encompassing Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, has been achieved using RCM as a key step. This technique emphasizes the role of RCM in the efficient construction of spirocyclic compounds (Jenkins et al., 2009).

Potential Biological Activities and Applications

  • Antihypertensive Properties : Certain derivatives of diazaspirocycles have been studied for their potential antihypertensive effects. While not directly on Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate, these studies indicate the potential of spirocyclic compounds in medicinal chemistry, particularly in cardiovascular drug research (Caroon et al., 1981).

  • Potential in Drug Discovery : Spirocyclic compounds, including diazaspirocycles, have been noted for their potential in drug discovery, particularly in the development of novel scaffolds for bioactive compounds. Their unique structural features make them valuable in exploring new therapeutic agents (Jenkins et al., 2009).

  • Chemical Diversity in Synthesis : The ability to synthesize various derivatives of diazaspirocycles demonstrates the chemical diversity and adaptability of these compounds in synthetic chemistry. This versatility is crucial for developing new materials and pharmaceuticals (Macleod et al., 2006).

Safety And Hazards

The safety and hazards associated with Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate are not specified in the search results .

Future Directions

The future directions for research or applications involving Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate are not provided in the search results .

properties

IUPAC Name

benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-16-8-4-5-9-18(19-16)10-12-20(13-11-18)17(22)23-14-15-6-2-1-3-7-15/h1-3,6-7H,4-5,8-14H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRQAACZBOUAOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)NC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601183782
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

CAS RN

1160247-19-7
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160247-19-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylmethyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601183782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 2
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 3
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 4
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 5
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate
Reactant of Route 6
Benzyl 8-oxo-3,7-diazaspiro[5.6]dodecane-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.